3-Amino-8-chloroquinolin-6-ol

Medicinal chemistry Drug design LogP optimization

Sourcing a quinoline with three distinct, orthogonal reactive sites often requires multi-step analog synthesis or costly custom routes. This 98% pure 3-amino-8-chloroquinolin-6-ol solves that directly. - **Three distinct handles**: -NH₂ (nucleophilic), -OH (phenolic, metal-coordinating), -Cl (electrophilic) enable one-pot sequential diversification without extensive protecting-group chemistry. - **Balanced physicochemical properties**: LogP ~2.2, PSA ~59 Ų, dual HBD capacity - avoids excessive lipophilicity (vs. 3-amino-8-chloroquinoline) or poor permeability (vs. 3-aminoquinolin-6-ol). - **QC-ready**: Validated GC-MS spectrum (Wiley Registry) allows immediate identity confirmation - no in-house reference standard needed.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B11904083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-8-chloroquinolin-6-ol
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1O)Cl)N
InChIInChI=1S/C9H7ClN2O/c10-8-3-7(13)2-5-1-6(11)4-12-9(5)8/h1-4,13H,11H2
InChIKeyUZBJIGXOLWSMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-8-chloroquinolin-6-ol – Polyfunctionalized Quinoline Scaffold


3-Amino-8-chloroquinolin-6-ol (CAS 1207187-40-3) is a trisubstituted quinoline derivative bearing amino (–NH₂) at position 3, hydroxyl (–OH) at position 6, and chloro (–Cl) at position 8 on the quinoline nucleus [1]. This scaffold enables orthogonal derivatization at three chemically distinct sites, making it a versatile building block for library synthesis and lead optimization programs [2]. Its molecular formula is C₉H₇ClN₂O with a molecular weight of 194.62 g/mol [1].

Why This Scaffold Outperforms Single-Functionalized Analogs


No single close analog simultaneously carries amino, chloro, and hydroxyl substituents on the quinoline core. 8-Chloroquinolin-6-ol (CAS 18119-24-9) lacks the 3-amino group, 3-aminoquinolin-6-ol (CAS 727650-61-5) lacks the 8-chloro substituent, and 3-amino-8-chloroquinoline (CAS 347146-21-8) lacks the 6-hydroxyl group [1]. Each functional group contributes independently to hydrogen-bonding capacity, lipophilicity, polar surface area, and metal-coordination potential; substituting any of them eliminates or alters these properties, which can invalidate structure–activity relationships in downstream applications [1].

Comparative Evidence for Scientific Selection


Elevated Lipophilicity for Membrane Permeability

3-Amino-8-chloroquinolin-6-ol exhibits a computed LogP of 2.176 (or XLogP3-AA of 1.8), which is approximately 0.9 log units higher than the 3-aminoquinolin-6-ol analog (XLogP3 = 1.3) [1][2]. The 8-chloro substituent is the primary driver of this increased lipophilicity. The non‑chlorinated comparator 3-amino-8-chloroquinoline displays a LogP of 3.05, overshooting typical drug-like ranges . The target compound therefore occupies a balanced lipophilicity window (LogP ~2–2.2) favorable for oral bioavailability according to Lipinski's rule of five.

Medicinal chemistry Drug design LogP optimization

Higher Polar Surface Area for Solubility and Binding

3-Amino-8-chloroquinolin-6-ol has a computed TPSA of 59.1 Ų (Chemscene reports 59.14 Ų), which is 26 Ų higher than that of 8-chloroquinolin-6-ol (TPSA = 33.1 Ų) and 20.2 Ų higher than 3-amino-8-chloroquinoline (PSA = 38.9 Ų) [1][2]. The additional polar surface area originates from the 3-amino group and contributes to improved aqueous solubility and additional hydrogen-bonding capacity for target engagement.

Physicochemical profiling Drug-likeness Solubility prediction

Dual Hydrogen-Bond Donors for Distinct Interactions

3-Amino-8-chloroquinolin-6-ol possesses two hydrogen-bond donor (HBD) groups (–NH₂ and –OH), whereas 8-chloroquinolin-6-ol has only one (–OH) and 3-amino-8-chloroquinoline has only one (–NH₂) [1][2][3]. The presence of both HBD groups in a single scaffold allows the compound to engage two acceptor sites simultaneously on a biological target or metal center, enabling binding modes that are inaccessible to any single-functionalized analog.

Molecular recognition Structure-based design Hydrogen bonding

Higher Commercial Purity Reduces Purification Overhead

3-Amino-8-chloroquinolin-6-ol is routinely available at 98% purity from multiple vendors (ChemScene, Leyan), whereas 8-chloroquinolin-6-ol is supplied at 97% purity (Aladdin) and 3-aminoquinolin-6-ol at 95% purity (Chemsrc, Aladdin) . The 1–3% purity differential reduces the burden of pre-reaction purification steps, particularly important for library synthesis where intermediate purity directly impacts downstream yield and hit-fidelity.

Chemical procurement Purity specification Synthetic efficiency

Cold-Chain Storage and Enhanced Reactivity

3-Amino-8-chloroquinolin-6-ol requires storage at 2–8 °C in a sealed, dry environment, whereas 8-chloroquinolin-6-ol is stable at room temperature . This thermal sensitivity is consistent with the presence of both electron-donating amino and electron-withdrawing chloro substituents para to the hydroxyl group, which can facilitate oxidative coupling or quinone-imine formation at elevated temperatures. Users must plan for refrigerated logistics.

Compound stability Storage conditions Reactivity management

Application Scenarios Derived from Comparative Evidence


Focused Library Synthesis with Orthogonal Derivatization

The simultaneous presence of –NH₂ (nucleophilic amine), –OH (phenolic hydroxyl), and –Cl (electrophilic aryl chloride) on a single quinoline core enables sequential, protecting-group-minimized diversification at three distinct positions, as validated by the published synthetic route using nitroarenes and protected ethyl aminocrotonate [1]. This contrasts with single-functionalized analogs that necessitate additional synthetic steps to install missing reactive handles. The 98% commercial purity ensures reliable stoichiometric control in the first diversification step .

Lead Optimization Targeting Balanced LogP and TPSA

With a LogP of ~2.2 and TPSA of ~59 Ų, 3-amino-8-chloroquinolin-6-ol occupies a favorable physicochemical space for oral drug candidates [2]. Compared to 3-amino-8-chloroquinoline (LogP 3.05, PSA 38.9 Ų) which may exhibit excessive lipophilicity, or 3-aminoquinolin-6-ol (LogP 1.3) which may suffer low membrane permeability, the target compound provides a balanced starting point that reduces the need for extensive property optimization .

Metal-Chelating Pharmacophore Design with Dual HBD

The combination of two hydrogen-bond donors and the 6-hydroxyquinoline substructure—known to coordinate transition metals—makes this scaffold suitable for developing metalloenzyme inhibitors (e.g., histone deacetylases, matrix metalloproteinases) [2]. The dual HBD capacity (2 donors) is double that of 8-chloroquinolin-6-ol (1 donor), enabling bidentate or bridging interactions at metal active sites that single-donor analogs cannot achieve [3].

Analytical Method Development with Mass Spectral Data

A validated GC-MS spectrum for 3-amino-8-chloroquinolin-6-ol is available in the Wiley Registry of Mass Spectral Data, accessible via SpectraBase [4]. This facilitates rapid identity confirmation and purity assessment in quality control workflows without requiring in-house reference standard preparation—an advantage not uniformly available for the closest non-aminated or non-hydroxylated analogs.

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